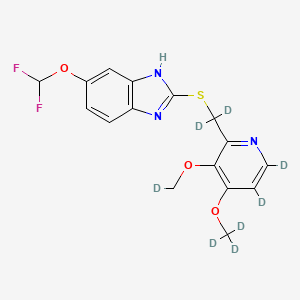

Pantoprazole Sulfide-D7 (Major)

Description

Properties

IUPAC Name |

2-[dideuterio-[5,6-dideuterio-3-(deuteriomethoxy)-4-(trideuteriomethoxy)pyridin-2-yl]methyl]sulfanyl-6-(difluoromethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3,2D,5D,6D,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKILEIRWOYBGEJ-SEXYRJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]COC1=C(C(=C(N=C1C([2H])([2H])SC2=NC3=C(N2)C=C(C=C3)OC(F)F)[2H])[2H])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pantoprazole Sulfide-D7 (Major) can be synthesized through various methods. One common approach involves the use of chitosan, a natural polymer, mixed with bentonite clay. Poly (acrylic acid) is then added to improve its swelling properties . The synthesis process includes steps such as demethylation by CYP2C19 hepatic cytochrome enzyme, followed by sulfation and oxidation by CYP3A4 . Industrial production methods focus on optimizing these reactions to increase throughput and minimize cost and waste .

Chemical Reactions Analysis

Pantoprazole Sulfide-D7 (Major) undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of sulfide to sulfoxide or sulfone.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: This involves the replacement of one functional group with another. Common reagents used in these reactions include chloroform, dichloromethane, dimethyl sulfoxide, and ethanol. Major products formed from these reactions include various oxidized and reduced forms of the compound.

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

The deuteration in Pantoprazole Sulfide-D7 allows researchers to trace the metabolic pathways of pantoprazole more accurately. Deuterated compounds exhibit different metabolic profiles compared to their non-deuterated counterparts, making them useful in pharmacokinetic studies. For instance, studies have shown that deuterated drugs often have altered absorption and elimination rates, which can provide insights into their efficacy and safety profiles .

Drug Interaction Studies

Pantoprazole Sulfide-D7 can be used to investigate interactions with other drugs metabolized by cytochrome P450 enzymes. Given that pantoprazole is predominantly metabolized by CYP2C19 and CYP3A4, using its deuterated form allows for clearer identification of potential drug-drug interactions without the confounding effects of non-deuterated metabolites .

Development of Novel Therapeutics

Research has explored the potential of Pantoprazole Sulfide-D7 as a scaffold for developing new therapeutic agents. Its structure can be modified to create derivatives with enhanced biological activity or selectivity for specific targets, particularly in cancer therapy where acid suppression may play a role in tumor microenvironments .

Case Study: Efficacy in Helicobacter pylori Eradication

A notable application of pantoprazole, including its derivatives like Pantoprazole Sulfide-D7, is in combination therapies for eradicating Helicobacter pylori infections. In clinical settings, pantoprazole is often administered alongside antibiotics to enhance treatment efficacy. Studies indicate that using Pantoprazole Sulfide-D7 may improve patient outcomes by providing better acid suppression during antibiotic therapy .

Case Study: Stress Ulcer Prophylaxis

In critically ill patients, pantoprazole is frequently used for stress ulcer prophylaxis. The use of Pantoprazole Sulfide-D7 in clinical trials has shown promise in maintaining gastric pH levels conducive to preventing ulcer formation without significant side effects . This application highlights its importance in hospital settings.

Comparative Data Table

| Application Area | Description | Notable Findings |

|---|---|---|

| Pharmacokinetics | Studies on metabolism and absorption | Deuteration alters metabolic pathways |

| Drug Interactions | Investigating interactions with CYP enzymes | Clearer identification of drug-drug interactions |

| Novel Therapeutics Development | Creating new derivatives for enhanced efficacy | Potential for targeting specific cancer pathways |

| Helicobacter pylori Eradication | Combination therapies with antibiotics | Improved outcomes with pantoprazole-based regimens |

| Stress Ulcer Prophylaxis | Use in critically ill patients | Effective in maintaining gastric pH without significant side effects |

Mechanism of Action

Pantoprazole Sulfide-D7 (Major) exerts its effects by inhibiting the gastric acid pump, specifically the H+, K±ATPase enzyme. This enzyme is responsible for the final step in the production of gastric acid. Pantoprazole Sulfide-D7 (Major) binds to the sulfhydryl group of the enzyme, forming disulfide bonds with important cysteines, thereby inhibiting its function . This inhibition leads to a reduction in gastric acid secretion, providing relief from conditions like GERD and Zollinger-Ellison syndrome.

Comparison with Similar Compounds

- Omeprazole

- Esomeprazole

- Lansoprazole

- Dexlansoprazole

- Rabeprazole

Biological Activity

Pantoprazole Sulfide-D7 (Major) is a deuterated derivative of pantoprazole, a widely used proton pump inhibitor (PPI). This compound exhibits significant biological activity through its mechanism of action, pharmacokinetics, and potential therapeutic implications. This article explores the biological activity of Pantoprazole Sulfide-D7, supported by relevant data tables and research findings.

Pantoprazole and its derivatives, including Pantoprazole Sulfide-D7, function primarily by inhibiting the gastric H/K-ATPase enzyme located in the parietal cells of the stomach. This inhibition leads to a decrease in gastric acid secretion, which is crucial for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

- Conversion to Active Form : Pantoprazole is a prodrug that accumulates in the acidic environment of the parietal cell, where it is converted into its active sulfenamide form. This active form covalently binds to cysteine residues on the ATPase enzyme, leading to irreversible inhibition of acid secretion .

Pharmacokinetics

The pharmacokinetic profile of Pantoprazole Sulfide-D7 is similar to that of its parent compound, pantoprazole. Key pharmacokinetic parameters include:

Biological Activity and Efficacy

Research indicates that Pantoprazole Sulfide-D7 retains the biological activity characteristic of pantoprazole. In vitro studies have demonstrated its effectiveness in inhibiting gastric acid secretion comparable to other PPIs like omeprazole.

- Inhibition Profile : The compound shows a pH-dependent activation profile, which enhances its potency at lower pH levels compared to other PPIs .

- Animal Studies : Studies in animal models have shown that Pantoprazole Sulfide-D7 provides significant antiulcer activity and prolonged inhibition of both basal and stimulated gastric acid secretion .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Pantoprazole Sulfide-D7 (Major) in pharmaceutical research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard. System suitability tests should include resolution between Pantoprazole Sulfide-D7 and its related compounds (e.g., A, B, C, D, F). For example, a mobile phase of dibasic potassium phosphate (pH 7.0) and acetonitrile in gradient mode can resolve these compounds . Ensure deuterium incorporation is confirmed via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. How can researchers validate the synthetic pathway for Pantoprazole Sulfide-D7 (Major)?

- Methodological Answer : Use orthogonal analytical techniques (e.g., HPLC, MS, NMR) to confirm isotopic purity and structural integrity. Monitor intermediates for deuterium loss during synthesis. Stability studies under accelerated conditions (40°C/75% RH) should be conducted to assess degradation pathways .

Q. What are the critical parameters for ensuring batch-to-batch consistency in deuterated analogs like Pantoprazole Sulfide-D7?

- Methodological Answer : Implement a factorial design to optimize reaction time, temperature, and deuterium source purity. Use design of experiments (DoE) to identify critical process parameters (CPPs) and establish a control strategy .

Advanced Research Questions

Q. How can researchers resolve discrepancies between LC-MS and NMR data when analyzing Pantoprazole Sulfide-D7 (Major)?

- Methodological Answer : Cross-validate results using multiple deuterated reference standards (e.g., USP Pantoprazole Sodium RS) . If discrepancies persist, consider solvent effects in NMR or ionization efficiency in MS. Replicate experiments under controlled humidity and temperature to rule out environmental variability .

Q. What experimental designs are suitable for studying the isotopic effects of deuterium on Pantoprazole Sulfide-D7’s pharmacokinetics?

- Methodological Answer : Employ a crossover study design in animal models, comparing deuterated and non-deuterated analogs. Use compartmental pharmacokinetic modeling to quantify differences in absorption/distribution. Ensure sample size calculations account for inter-individual variability .

Q. How should researchers address co-elution of Pantoprazole Sulfide-D7 with its metabolites in chromatographic assays?

- Methodological Answer : Optimize chromatographic conditions (e.g., column chemistry, gradient slope) using software like DryLab® for predictive modeling . Validate specificity via spiked samples with known metabolites. If unresolved, employ tandem MS (MS/MS) for selective ion monitoring .

Q. What strategies mitigate data variability in stability studies of Pantoprazole Sulfide-D7 (Major)?

- Methodological Answer : Use forced degradation studies (acid/base hydrolysis, oxidation) to identify labile sites. Apply QbD (Quality by Design) principles to stability protocols, including nested ANOVA to distinguish between analytical and formulation-driven variability .

Methodological Frameworks

Q. How to design a robust research question for studying Pantoprazole Sulfide-D7’s mechanism of action?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

"Does deuterium substitution in Pantoprazole Sulfide-D7 alter its binding affinity to H+/K+-ATPase compared to the non-deuterated form?"

Use molecular docking simulations and in vitro enzyme assays to address this .

Q. What statistical approaches are recommended for analyzing dose-response relationships in deuterated compounds?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal Emax) with bootstrapping to estimate confidence intervals. Correct for multiple comparisons using Holm-Bonferroni adjustments .

Tables for Reference

Table 1 : Example HPLC Conditions for Pantoprazole Sulfide-D7 Analysis

| Parameter | Specification |

|---|---|

| Column | C18, 250 mm × 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Solution A (pH 7.0 phosphate) and B (acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV 290 nm |

| Injection Volume | 10 µL |

Table 2 : Key Stability-Indicating Parameters

| Parameter | Acceptable Range |

|---|---|

| Degradation Products | ≤0.3% (individual), ≤1.0% (total) |

| Deuterium Purity | ≥98.0% (by MS) |

| pH Sensitivity | Stable between 4.0–8.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.